4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine

Heterocyclic chemistry Azo compounds Scaffold diversity

4-[(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine (CAS 1092839-72-9) is a bis-pyrazole azo compound with molecular formula C13H14N8 and molecular weight 282.3 g/mol. The compound belongs to the 4-arylazo-3,5-diamino-1H-pyrazole class, a chemotype identified in the mid-2000s as a novel group of ATP-competitive cyclin-dependent kinase (CDK) inhibitors.

Molecular Formula C13H14N8
Molecular Weight 282.3 g/mol
CAS No. 1092839-72-9
Cat. No. B1450902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine
CAS1092839-72-9
Molecular FormulaC13H14N8
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N=NC2=C(NN=C2N)N)C3=CC=CC=C3
InChIInChI=1S/C13H14N8/c1-7-9(8-5-3-2-4-6-8)13(20-16-7)21-17-10-11(14)18-19-12(10)15/h2-6H,1H3,(H,16,20)(H5,14,15,18,19)
InChIKeyWRQBODFBGXCLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine (CAS 1092839-72-9): Compound Identity and Procurement Baseline


4-[(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine (CAS 1092839-72-9) is a bis-pyrazole azo compound with molecular formula C13H14N8 and molecular weight 282.3 g/mol . The compound belongs to the 4-arylazo-3,5-diamino-1H-pyrazole class, a chemotype identified in the mid-2000s as a novel group of ATP-competitive cyclin-dependent kinase (CDK) inhibitors [1]. Its distinguishing structural feature is the replacement of the conventional phenyl-azo moiety with a 3-methyl-4-phenyl-1H-pyrazol-5-yl-azo group, introducing a second pyrazole ring that expands the nitrogen-donor and hydrogen-bonding capacity [2]. The compound is commercially available from multiple suppliers at purity levels of 95% or higher .

4-[(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine: Why Generic 4-Arylazo-3,5-diaminopyrazole Substitution Fails


The 4-arylazo-3,5-diamino-1H-pyrazole scaffold exhibits profound sensitivity to the electronic and steric character of the aryl-azo substituent. In the canonical CDK2 inhibitor series, replacing a 4-hydroxyphenyl (CAN508) with alternative aryl groups shifts CDK isoform selectivity from CDK2-cyclin E toward CDK9-cyclin T1, alters antiproliferative potency against HT-29 cells, and modifies downstream cellular effects [1]. In carbonic anhydrase activation studies, 4-arylazo-3,5-diamino-1H-pyrazoles display isoform-selective activation profiles (hCA I, II, IV, VII) that vary markedly with aryl substitution, with certain derivatives showing unprecedented selectivity for the brain-associated hCA VII isoform over benchmark histamine [2]. The target compound—bearing a 3-methyl-4-phenyl-1H-pyrazol-5-yl azo group—introduces a second heterocyclic ring, fundamentally altering hydrogen-bond donor/acceptor topology (4 HBD, 6 HBA; TPSA 134 Ų) [3] relative to mono-phenylazo congeners. These structural differences render simple analog interchange scientifically unsound without confirmatory target-engagement and selectivity data.

4-[(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Bis-Pyrazole Azo Architecture vs. Mono-Phenylazo 4-Arylazo-3,5-diamino-1H-pyrazole Congeners

The target compound is distinguished from all currently reported biologically characterized 4-arylazo-3,5-diamino-1H-pyrazoles by the presence of a second pyrazole ring on the azo terminus. The benchmark comparator CAN508 (4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol) possesses a simple 4-hydroxyphenyl group [1]. The target compound replaces this with a 3-methyl-4-phenyl-1H-pyrazol-5-yl group, increasing the nitrogen count from 6 (CAN508) to 8, hydrogen bond acceptor count from 5 to 6, and topological polar surface area from approximately 108 Ų (CAN508) to 134 Ų [2]. This expanded heterocyclic surface alters electronic distribution across the azo bridge and introduces additional metal-coordination sites, making the compound structurally non-fungible with mono-phenylazo series members.

Heterocyclic chemistry Azo compounds Scaffold diversity

Synthetic Accessibility: One-Step Quantitative Yield vs. Multi-Step Synthesis of Structurally Related 4-Arylazo-3,5-diamino-1H-pyrazoles

A dedicated one-step synthesis protocol for the target compound using adapted Vilsmeier conditions has been reported to proceed in quantitative yield, with full spectroscopic characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. By contrast, the classical synthesis of 4-arylazo-3,5-diamino-1H-pyrazoles (e.g., CAN508 and congeners) requires a two-step sequence: (i) diazotization of an aniline derivative and coupling with malononitrile to form arylazomalononitrile; (ii) cyclization with hydrazine hydrate, typically affording isolated yields in the 60–85% range [2]. For procurement purposes, a quantitative-yielding one-step protocol translates to lower cost-per-gram, higher batch-to-batch consistency, and reduced purification burden.

Synthetic methodology Process chemistry Vilsmeier reaction

Class-Level CDK2 Pharmacophore Validation: 4-Arylazo-3,5-diamino-1H-pyrazole Scaffold Confirmed as ATP-Competitive CDK Inhibitor with Crystallographic Proof of Binding Mode

The 4-arylazo-3,5-diamino-1H-pyrazole chemotype—to which the target compound belongs—has been validated as an ATP-competitive CDK2-cyclin E inhibitor class. The lead compound CAN508 (4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol, 31b) showed an IC50 of 35 μM against CDK2-cyclin E and its binding mode was solved by X-ray crystallography (PDB deposition), demonstrating competitive inhibition with respect to ATP [1]. The crystal structure confirms that the diaminopyrazole ring forms key hydrogen bonds in the hinge region while the aryl-azo substituent projects toward the solvent-exposed region, providing a structural rationale for why modification of the azo-aryl group—such as introducing a 3-methyl-4-phenyl-1H-pyrazol-5-yl group—can reprogram kinase selectivity. In a separate study, 4-arylazo-3,5-diamino-1H-pyrazole derivatives bearing acetyl-substituted aryl rings exhibited CDK2 IC50 values as low as 0.24 μM, with 62.5% inhibition compared to imatinib, and induced apoptosis and S-phase arrest in MCF-7 cells [2].

Kinase inhibition CDK2 X-ray crystallography Cancer

Carbonic Anhydrase Activation: hCA VII Selectivity Achievable Within the 4-Arylazo-3,5-diamino-1H-pyrazole Class

A series of 4-arylazo-3,5-diamino-1H-pyrazoles (compounds 2a–2m) was evaluated for activation of human carbonic anhydrase isoforms I, II, IV, and VII [1]. The study demonstrated that aryl substitution profoundly influences both activation potency and isoform selectivity. Compounds 2i and 2m achieved potent and selective activation of the brain-associated isoform hCA VII, far exceeding the benchmark activator histamine [1]. The target compound—bearing a 3-methyl-4-phenyl-1H-pyrazol-5-yl group—has not been tested in this assay system, but its divergent aryl architecture (a substituted pyrazole vs. the substituted phenyl rings of 2a–2m) positions it as a structurally distinct candidate for CA activation profiling, particularly for hCA VII-driven neurological applications.

Carbonic anhydrase hCA VII Neurological disorders Enzyme activation

4-[(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine: Prioritized Research and Industrial Application Scenarios


Kinase Inhibitor Discovery: CDK2/CDK9 Selectivity Profiling with a Structurally Diversified 4-Arylazo-3,5-diamino-1H-pyrazole Scaffold

The target compound serves as a structurally diversified entry within the validated 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitor pharmacophore. Given that CAN508 (the 4-hydroxyphenyl analog) showed preference for CDK9-cyclin T1 over CDK2-cyclin E in functional kinase assays [1], and that later acetyl-substituted derivatives achieved CDK2 IC50 values of 0.24 μM with apoptosis induction in MCF-7 cells [2], the bis-pyrazole substitution of the target compound may further shift CDK isoform selectivity. Procurement is warranted for laboratories conducting kinase selectivity panels where novel aryl-azo topology is hypothesized to alter hinge-region interactions. The one-step, quantitative-yield synthesis [3] enables rapid analog generation for focused SAR exploration.

Carbonic Anhydrase Activator Screening for Neurological Applications

The 4-arylazo-3,5-diamino-1H-pyrazole class has demonstrated capacity for isoform-selective carbonic anhydrase activation, with certain derivatives (2i, 2m) achieving hCA VII selectivity exceeding the benchmark histamine [4]. The target compound's bis-pyrazole azo architecture—with 4 hydrogen bond donors, 6 hydrogen bond acceptors, and TPSA of 134 Ų [5]—presents a hydrogen-bonding topology not represented in the tested series 2a–2m (all of which bear substituted phenyl groups). This compound is a rational procurement choice for CA activation screening programs targeting hCA VII-associated indications, including Alzheimer's disease and other neurodegenerative conditions.

Coordination Chemistry and Functional Materials Precursor

With 8 nitrogen atoms including two amino groups, two pyrazole ring nitrogens, and an azo (–N=N–) linkage, the target compound possesses an unusually high density of nitrogen donor sites (N count = 8 vs. 6 for CAN508) [5]. This feature, noted in chemical supplier documentation [6], makes it a candidate for metal complexation studies and as a precursor for nitrogen-enriched heterocyclic materials. The one-step synthetic protocol in quantitative yield [3] ensures reliable, cost-effective procurement for materials chemistry laboratories requiring multi-gram quantities of a nitrogen-rich bis-pyrazole building block.

Antiproliferative Probe Development: Breast Cancer Cell Line Screening

Within the 4-arylazo-3,5-diamino-1H-pyrazole class, compounds 8b and 8f demonstrated MCF-7 antiproliferative activity with IC50 values of 3.0 μM and 4.0 μM respectively, surpassing imatinib (IC50 = 7.0 μM) [2]. The target compound's distinct bis-pyrazole architecture represents an unexplored region of this SAR landscape. Procurement for MCF-7 and broader cancer cell line panel screening is justified where the goal is identifying derivatives with improved potency and apoptosis induction relative to the acetyl-phenylazo series.

Quote Request

Request a Quote for 4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.